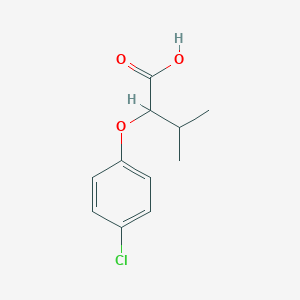

2-(4-Chlorophenoxy)-3-methylbutanoic acid

Beschreibung

Contextualization within Fibrate Chemical Biology and Metabolism

Fibrates are a class of amphipathic carboxylic acids that are pharmacologically active in regulating lipid metabolism. cardiologyres.org They are derivatives of fibric acid and exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.net PPARα is a nuclear receptor that plays a pivotal role in the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. nih.gov The activation of PPARα by fibrates leads to a cascade of metabolic changes, including increased breakdown of fatty acids and a reduction in the synthesis of triglycerides.

The metabolism of fibrates is a critical aspect of their pharmacological profile. For instance, fenofibrate (B1672516), a widely used fibrate, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. researchgate.netnih.gov This active form is then responsible for the observed lipid-lowering effects. The metabolic pathways of chlorophenoxy compounds, a structural component of 2-(4-Chlorophenoxy)-3-methylbutanoic acid, have also been studied, particularly in the context of herbicides. The primary metabolic transformation often involves the cleavage of the ether bond, leading to the formation of the corresponding chlorophenol. nih.govresearchgate.net

Given its structural similarity to fenofibric acid, this compound is hypothesized to interact with similar biological targets, namely PPARα. The chlorine substitution on the phenoxy group and the methyl-branched butanoic acid chain are key structural features that likely influence its binding affinity to PPARα and its subsequent metabolic stability.

Scope and Objectives of Academic Inquiry on the Compound

Academic research on this compound is driven by several key objectives. A primary goal is to elucidate the precise mechanism of action of this compound at the molecular level. This involves in-vitro studies to determine its binding affinity and activation potential for PPARα and other related nuclear receptors.

Another significant area of investigation is the metabolic pathway of this compound. Understanding how this compound is metabolized in biological systems is crucial for predicting its efficacy and potential for drug-drug interactions. Researchers are interested in identifying the primary metabolites and the enzymes responsible for their formation.

Furthermore, the synthesis of this compound and its analogues is an active area of research. The development of efficient and scalable synthetic routes is essential for producing the compound in sufficient quantities for further biological evaluation.

Detailed research findings on the specific biological activities of this compound are still emerging. However, based on its structural relationship to fibrates, it is anticipated to exhibit lipid-modulating properties. Future studies will likely focus on its effects on lipid profiles in animal models of dyslipidemia.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13ClO3 |

| Molecular Weight | 228.67 g/mol |

| Monoisotopic Mass | 228.05533 Da |

| Predicted XlogP | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 228.055322 |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 15 |

| Complexity | 239 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7(2)10(11(13)14)15-9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDWVTSSFOIVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408617 | |

| Record name | 2-(4-chlorophenoxy)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76075-79-1 | |

| Record name | 2-(4-chlorophenoxy)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenoxy)-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Chlorophenoxy)-3-methylbutanoic Acid

The preparation of this compound and similar phenoxyalkanoic acids can be achieved through several established synthetic pathways. These routes often involve the formation of an ether linkage between a phenol (B47542) and an alkyl halide, followed by modifications to introduce the carboxylic acid functionality.

Condensation Reactions with Chlorophenol Derivatives

A primary method for synthesizing phenoxyalkanoic acids involves the condensation of a chlorophenol with an appropriate haloalkanoate. This reaction, a variation of the Williamson ether synthesis, is a common and versatile method for forming the characteristic ether bond of these compounds. For instance, the synthesis of related compounds like 2-chloro-4-(4-chlorophenoxy)-methyl phenyl ketone involves an etherification reaction where p-chlorophenol salt is reacted with m-dichlorobenzene under the catalysis of copper oxide or a similar catalyst. google.com

A general representation of this synthetic approach for this compound would involve the reaction of 4-chlorophenol (B41353) with a derivative of 2-bromo-3-methylbutanoic acid in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the bromide ion on the butanoic acid derivative.

Table 1: Key Components in Condensation Synthesis

| Reactant | Role |

| 4-Chlorophenol | Provides the chlorophenoxy group |

| 2-Bromo-3-methylbutanoic acid derivative | Provides the 3-methylbutanoic acid backbone |

| Base (e.g., KOH, NaOH) | Deprotonates the phenol |

| Catalyst (e.g., Copper salts) | May be used to facilitate the reaction |

Hydrolysis-Based Preparations

Hydrolysis is a critical step in many synthetic routes leading to carboxylic acids. In the context of this compound synthesis, a precursor molecule containing a group that can be hydrolyzed to a carboxylic acid, such as a nitrile or an ester, is often utilized.

For example, a synthetic pathway for the related compound 2-(4-chlorophenyl)-3-methylbutyric acid involves the formation of a benzylnitrile derivative which is then hydrolyzed to the corresponding carboxylic acid. google.com Similarly, an amidine can be hydrolyzed to produce the final acid product. google.com This approach allows for the construction of the carbon skeleton first, with the carboxylic acid functionality being introduced in a final, often high-yielding, step.

A plausible hydrolysis-based route for this compound could involve the synthesis of ethyl 2-(4-chlorophenoxy)-3-methylbutanoate, followed by its hydrolysis using an acid or base catalyst to yield the desired carboxylic acid.

Optimization of Synthesis Parameters and Yield

The efficiency of any chemical synthesis is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, and catalyst can significantly improve the yield and purity of the final product. For the production of related phenoxypropionic acids, studies have focused on optimizing various factors.

Table 2: Parameters for Synthesis Optimization

| Parameter | Potential Impact on Synthesis |

| Temperature | Affects reaction rate and selectivity |

| Solvent | Influences solubility of reactants and reaction pathway |

| Catalyst | Can increase reaction rate and improve yield |

| Reactant Molar Ratios | Determines the extent of reaction and byproduct formation |

| Reaction Time | Affects the completeness of the reaction |

Chemical Transformations and Related Syntheses

This compound is not only a target molecule but also a valuable intermediate for the synthesis of other compounds. Its chemical structure allows for a variety of transformations, leading to a range of derivatives.

Role as a Key Intermediate in Related Compound Synthesis

Substituted phenylacetic acid derivatives, a class to which this compound belongs, are recognized as useful intermediates for the production of insecticides, pharmaceuticals, and agricultural chemicals. google.com For example, (R)-2-(4-hydroxyphenoxy)propionic acid is a key intermediate in the preparation of aryloxyphenoxypropionic acid herbicides. nih.govresearchgate.net Similarly, 2-chloro-4-(4-chlorophenoxy)-hypnone is an important intermediate for the agricultural fungicide difenoconazole. google.com The structural similarities suggest that this compound could serve as a precursor for analogous biologically active molecules.

Synthesis of Analogs and Impurities

The synthesis of analogs of this compound is often pursued to explore structure-activity relationships in various applications. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored for developing antimicrobial candidates. nih.gov

During the synthesis of any chemical compound, the formation of impurities is a common issue. In the synthesis of a compound related to this compound, 2-(4-chlorophenyl)-3-methylbutanal, an impurity of 3-(4-chlorophenyl)-2,2-dimethylpropanal (B1352311) was also formed. google.com The presence of impurities can significantly affect the quality and activity of the final products, necessitating a high degree of purity. google.com Understanding the potential side reactions and the nature of impurities formed is crucial for developing effective purification methods and ensuring the quality of the desired product. The profiling of organic impurities in the synthesis of other compounds, such as methylone, highlights the importance of identifying byproducts to understand the synthetic pathway. nih.gov

Molecular and Biochemical Mechanisms of Action

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Fibrates, including compounds like 2-(4-Chlorophenoxy)-3-methylbutanoic acid, exert their effects by acting as agonists for PPARα. ahajournals.orgdrugbank.com This receptor is a key regulator of lipid homeostasis, and its activation leads to a cascade of events that ultimately results in the reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels. ahajournals.orgnih.gov

As a fibrate, this compound is presumed to function as a ligand for PPARα. nih.govnih.gov Upon entering the cell nucleus, the fibrate binds to the ligand-binding domain of PPARα. researchgate.net This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. oup.com

The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). reactome.org This PPARα-RXRα heterodimer is the functional unit that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.govnih.gov The binding of the heterodimer to PPREs initiates the transcription of these genes, leading to a cellular response. oup.com

The activation of PPARα by fibrates leads to the transcriptional regulation of a suite of genes that control various aspects of lipid metabolism. ahajournals.orgnih.gov This includes genes involved in fatty acid uptake, activation, and catabolism, as well as those that regulate lipoprotein metabolism. nih.govoup.com

Key genes upregulated by PPARα activation include those encoding for enzymes involved in fatty acid transport and oxidation, such as fatty acid translocase (FAT/CD36), acyl-CoA synthetase, and the enzymes of the mitochondrial and peroxisomal β-oxidation pathways. ahajournals.orgnih.gov Conversely, PPARα activation can also lead to the downregulation of certain genes, such as that for apolipoprotein C-III (ApoC-III), a key inhibitor of lipoprotein lipase (B570770). ahajournals.orgnih.gov

| Gene Target | Effect of PPARα Activation | Metabolic Consequence |

| Lipoprotein Lipase (LPL) | Upregulation | Increased hydrolysis of triglycerides in VLDL and chylomicrons. ahajournals.orgnih.gov |

| Apolipoprotein A-I (ApoA-I) | Upregulation | Increased synthesis of HDL particles. nih.gov |

| Apolipoprotein A-II (ApoA-II) | Upregulation | Increased synthesis of HDL particles. nih.gov |

| Apolipoprotein C-III (ApoC-III) | Downregulation | Reduced inhibition of LPL, leading to enhanced lipolysis. ahajournals.orgnih.gov |

| Fatty Acid Transport Proteins | Upregulation | Increased uptake of fatty acids into cells. nih.gov |

| Acyl-CoA Synthetase | Upregulation | Increased activation of fatty acids for metabolism. nih.gov |

| Carnitine Palmitoyltransferase 1 (CPT1) | Upregulation | Increased transport of fatty acids into mitochondria for oxidation. nih.gov |

Regulation of Lipid Metabolism Pathways

The transcriptional changes induced by PPARα activation translate into significant modifications of lipid metabolism pathways, leading to the characteristic lipid-lowering effects of fibrates.

A primary mechanism by which fibrates lower triglyceride levels is by increasing the catabolism of fatty acids through β-oxidation in the liver, heart, and skeletal muscle. ahajournals.orgahajournals.org By upregulating the expression of genes encoding for the enzymes of both mitochondrial and peroxisomal β-oxidation pathways, PPARα activation enhances the cellular capacity to break down fatty acids for energy production. oup.comnih.gov This increased fatty acid oxidation reduces the availability of fatty acids for the synthesis of triglycerides in the liver. ahajournals.org

Fibrates decrease plasma triglyceride levels through a dual mechanism: reducing the hepatic synthesis of triglyceride-rich very-low-density lipoproteins (VLDL) and enhancing their clearance from the circulation. ahajournals.orgnih.gov The reduction in VLDL synthesis is a direct consequence of the increased hepatic fatty acid oxidation, which limits the substrate available for triglyceride production. researchgate.net

Simultaneously, the upregulation of lipoprotein lipase and the downregulation of its inhibitor, ApoC-III, lead to more efficient hydrolysis of triglycerides within VLDL particles and chylomicrons in the bloodstream. ahajournals.orgdrugbank.com This enhanced lipolysis accelerates the removal of triglyceride-rich lipoproteins from the plasma. nih.gov

The activity of lipoprotein lipase (LPL) is a critical determinant of the rate of clearance of triglyceride-rich lipoproteins from the circulation. nih.gov Fibrates significantly enhance LPL activity, primarily by increasing the transcription of the LPL gene. ahajournals.orgnih.gov Furthermore, the PPARα-mediated suppression of ApoC-III synthesis removes a major inhibitor of LPL, further promoting its lipolytic activity. ahajournals.orgyoutube.com This combined effect leads to a marked increase in plasma lipolysis, resulting in a rapid and substantial reduction in plasma triglyceride concentrations. ahajournals.orgnih.gov

Modulation of Hepatic Low-Density Lipoprotein Receptors

While the primary effect of this compound is on triglyceride-rich lipoproteins, it also exerts a moderate influence on Low-Density Lipoprotein (LDL) cholesterol levels, partly through the modulation of hepatic LDL receptors (LDLR). The mechanism is not as direct as that of statins, which primarily upregulate LDLR by inhibiting cholesterol synthesis. Instead, fibrates like this compound contribute to a reduction in LDL cholesterol by decreasing the hepatic secretion of Very Low-Density Lipoprotein (VLDL), the precursor to LDL. ahajournals.orgnih.gov

Impact on Apolipoprotein Dynamics

A significant facet of the compound's mechanism is its profound impact on the synthesis and regulation of various apolipoproteins, which are crucial for lipoprotein structure and metabolism.

Promotion of Apolipoprotein A-I and A-II Synthesis

This compound robustly promotes the synthesis of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), the primary protein components of High-Density Lipoprotein (HDL). nih.govdrugbank.comnih.gov This action is mediated through the activation of PPARα. ahajournals.orgahajournals.org Upon binding, the activated PPARα receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of the APOA1 and APOA2 genes. nih.govnih.gov This binding enhances the transcription of these genes, leading to increased hepatic production and secretion of Apo A-I and Apo A-II. ahajournals.orgnih.gov The subsequent elevation in these apolipoproteins is a primary driver of increased plasma HDL cholesterol levels. drugbank.com

Experimental data from studies on fibrates demonstrates this direct transcriptional control. For instance, treatment with fenofibrate (B1672516), a related compound, led to a marked increase in plasma Apo A-II concentrations in patients, which was traced back to induced Apo A-II mRNA levels in human hepatocytes. nih.gov

| Apolipoprotein | Primary Regulatory Mechanism | Key Transcription Factor | Outcome |

|---|---|---|---|

| Apolipoprotein A-I | Increased gene transcription via PPRE binding | PPARα | Increased hepatic synthesis and secretion |

| Apolipoprotein A-II | Increased gene transcription via PPRE binding | PPARα | Increased hepatic synthesis and secretion |

Regulation of Apolipoprotein C-III Levels and Activity

Conversely, this compound downregulates the levels of Apolipoprotein C-III (Apo C-III), a key inhibitor of lipoprotein lipase (LPL) and hepatic lipase. ahajournals.orgdrugbank.com High levels of Apo C-III are associated with hypertriglyceridemia because it impairs the clearance of triglyceride-rich lipoproteins.

The mechanism again involves PPARα activation. However, in this case, the activation leads to the transcriptional repression of the APOC3 gene in the liver. ahajournals.orgnih.govnih.gov By reducing the synthesis of Apo C-III, the compound effectively removes the inhibitory brake on LPL. ahajournals.org This disinhibition results in enhanced LPL activity, leading to more efficient lipolysis of triglycerides within chylomicrons and VLDL particles and accelerating their clearance from the plasma. ahajournals.org Studies have shown that various fibrates can lower liver Apo C-III mRNA levels by up to 90%. nih.gov This reduction is a major contributor to the potent triglyceride-lowering effect of this class of drugs. nih.govnih.gov

Associated Biochemical Pathway Modulations

Beyond its direct effects on lipoprotein metabolism, this compound also modulates other significant biochemical pathways, including those related to inflammation and uric acid homeostasis.

Anti-inflammatory Pathway Interactions

The compound possesses significant anti-inflammatory properties, which are increasingly recognized as crucial to its vasoprotective effects. The primary anti-inflammatory mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.govnih.gov NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), adhesion molecules, and other inflammatory mediators. nih.govclinexprheumatol.org

Activation of PPARα by this compound interferes with NF-κB signaling. This is achieved by increasing the expression of the inhibitor of NF-κB, IκBα. nih.gov By stabilizing IκBα, the compound prevents the translocation of the active NF-κB p50/p65 subunits to the nucleus, thereby downregulating the expression of its target inflammatory genes. nih.govnih.gov Studies using fenofibrate demonstrated a significant decrease in nuclear NF-κB p50 and p65 protein expression and a corresponding reduction in the secretion of pro-inflammatory cytokines in human macrophages. nih.govnih.gov

| Molecular Target | Effect of Compound | Downstream Consequence |

|---|---|---|

| IκBα (Inhibitor of NF-κB) | Increased expression/stabilization | Sequesters NF-κB in the cytoplasm |

| NF-κB (p50/p65 subunits) | Decreased nuclear translocation | Reduced transcription of pro-inflammatory genes |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased secretion | Attenuation of the inflammatory response |

Uric Acid Excretion Modulation

An additional, clinically relevant effect of this compound is its ability to lower serum uric acid levels. nih.govyoutube.com This uricosuric effect is not related to PPARα activation but stems from its interaction with renal transporters. nih.gov

The compound, particularly its active metabolite, inhibits the function of the urate transporter 1 (URAT1), which is encoded by the SLC22A12 gene. nih.govnih.govjst.go.jp URAT1 is located in the apical membrane of proximal tubule cells in the kidney and is responsible for the reabsorption of uric acid from the filtrate back into the blood. By inhibiting URAT1, this compound blocks this reabsorption, leading to increased urinary excretion of uric acid and a consequent reduction in serum uric acid concentrations. nih.govresearchgate.net This effect has been demonstrated in clinical studies where fenofibrate administration significantly increased uric acid clearance and the fractional excretion of uric acid. nih.govjst.go.jp

Inhibition of Cholesterol Esterification

There is currently no specific information available in peer-reviewed scientific literature to suggest that this compound acts as an inhibitor of cholesterol esterification. Research into the inhibition of this process typically focuses on other classes of compounds.

Influence on Platelet Aggregation and Platelet-Derived Growth Factor

Similarly, the influence of this compound on platelet aggregation and its interaction with platelet-derived growth factor (PDGF) have not been documented in accessible research. The mechanisms of platelet aggregation and the signaling pathways of PDGF are complex and well-studied for many substances, but this particular compound has not been a subject of such investigations based on available data.

Comparative Biochemical Responses Across Organisms

Due to the lack of foundational research on the biochemical effects of this compound in any single organism, comparative studies across different organisms are also not present in the scientific literature. Such studies would be contingent on initial findings that establish a baseline of biological activity.

Structure Activity Relationship Sar Studies and Analog Design

Theoretical Frameworks for SAR Analysis

Theoretical and computational approaches provide a powerful lens through which to analyze and predict the activity of chemical compounds, saving significant time and resources in the drug discovery and herbicide development process.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is predicated on the principle that the activity of a molecule is a direct function of its physicochemical properties and structural features.

For phenoxyacetic acid derivatives, QSAR models are developed by correlating various molecular descriptors with experimentally determined herbicidal or biological activity. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to generate a predictive model.

A typical 3D-QSAR study on phenoxy acid derivatives involves the following steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is chosen.

Molecular Modeling: The 3D structure of each molecule is generated and optimized to its lowest energy conformation.

Alignment: The molecules are superimposed onto a common template to ensure that structural variations are consistently compared.

Descriptor Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Statistical Analysis: Techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a regression model that correlates the field values with biological activity. researchgate.net

The resulting QSAR models can predict the activity of novel, unsynthesized analogs and provide visual representations (contour maps) that highlight which regions around the molecule are favorable or unfavorable for activity with respect to certain properties.

Computational and quantum chemical methods are fundamental to modern SAR analysis, providing the raw data (molecular descriptors) that fuel QSAR models. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate the optimized geometry, electronic structure, and charge distribution of molecules like 2-(4-Chlorophenoxy)-3-methylbutanoic acid and its analogs. nih.govresearchgate.net

Key applications of these approaches in the SAR of phenoxyalkanoic acids include:

Determination of Electronic Properties: Calculating the distribution of electronic charge across the molecule helps in understanding how substituents, such as the chlorine atom, alter the reactivity and binding affinity of the compound. mdpi.com For instance, the electronic structure of the aromatic ring influences its interaction with target proteins. nih.gov

Conformational Analysis: These methods can predict the most stable three-dimensional shape of a molecule, which is crucial for understanding how it fits into a biological receptor.

Calculation of Reactivity Indices: Quantum chemical calculations can determine sites within the molecule that are most susceptible to metabolic attack or chemical reaction, providing insights into its mode of action and degradation pathways. nih.gov

These theoretical calculations provide a deep, molecule-level understanding that complements experimental data, allowing researchers to rationalize observed SAR trends and design new compounds with desired properties.

Structural Determinants of Biochemical Activity

The substituted phenoxy group is a critical determinant of activity in this class of compounds, which often function as synthetic auxins. wikipedia.org The nature, number, and position of substituents on the aromatic ring significantly modulate their biological efficacy. mdpi.comnih.gov

Role of the Chlorine Atom: The introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid alters the molecule's electronic structure and, consequently, its biological activity. mdpi.com In the case of this compound, the chlorine atom at the para- (or 4-) position is particularly important. This substitution affects the molecule's lipophilicity, which influences its ability to cross biological membranes, and modifies the electron density of the aromatic ring, which can impact its binding to target receptors.

Effect of Substitution Pattern: Studies on various chlorophenoxy herbicides have established clear SAR trends related to the substitution pattern. For example, comparing the activity of phenoxyacetic acids shows that both the number and placement of chlorine atoms are crucial. While 2,4-dichloro substitution (as in 2,4-D) is common for high herbicidal activity, single substitutions also confer activity. mdpi.comnih.gov The 4-chloro substitution generally provides a good balance of properties required for herbicidal action.

The data in the table below, derived from general observations in SAR studies of phenoxy acid herbicides, illustrates the impact of ring substitution on activity.

| Compound Class | Substitution Pattern | General Observation on Herbicidal Activity |

| Phenoxyacetic acid | Unsubstituted | Low to moderate activity |

| 4-Chlorophenoxyacetic acid (4-CPA) | 4-Chloro | Active |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Highly active |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichloro | Highly active |

The carboxylic acid side chain is essential for the auxin-like activity of phenoxy herbicides, as it mimics the carboxylate group of the natural auxin, indole-3-acetic acid (IAA). wikipedia.org The specific structure of the alkyl portion of this chain dictates the molecule's potency and selectivity.

Branching and Chirality: Moving from an acetic acid chain (e.g., 2,4-D) to a propionic acid chain (e.g., Dichlorprop) introduces a chiral center at the alpha-carbon. wikipedia.org It has been well-established that for these phenoxypropionic acids, the biological activity resides almost exclusively in the (R)-enantiomer. This stereoselectivity implies a specific three-point binding interaction at the target receptor site.

The table below summarizes the effect of the alkyl carboxylic acid chain on the properties of phenoxy herbicides.

| Alkyl Carboxylic Acid Chain | Example Compound Class | Key Structural Feature | Implication for Activity |

| Acetic Acid | Phenoxyacetic acids (e.g., MCPA) | No branching at α-carbon | Achiral, standard for auxin activity |

| Propionic Acid | Phenoxypropionic acids (e.g., Mecoprop) | Methyl branch at α-carbon | Creates a chiral center; (R)-isomer is active |

| Butanoic Acid | Phenoxybutanoic acids (e.g., MCPB) | Longer chain | Often acts as a pro-herbicide, converted to the acetic acid analog in plants |

| 3-Methylbutanoic Acid | This compound | Branched, larger alkyl group | Influences steric fit and lipophilicity, potentially altering potency and selectivity |

While the free carboxylic acid is the biologically active form of auxinic herbicides, chemical modifications, particularly esterification, play a critical role in their formulation and application. wikipedia.org

Impact on Physicochemical Properties: Esterification increases the volatility of the compound, although this is less of an issue for esters with larger alcohol chains (e.g., 2-ethylhexyl) compared to short-chain esters like methyl or ethyl esters. encyclopedia.pub The low water solubility of esters also affects their environmental behavior. researchgate.net

Other Modifications: The carboxylic acid can also be formulated as an amine or alkali metal salt. These formulations are highly soluble in water and are typically used in aqueous spray solutions. Like esters, they readily dissociate in the plant to yield the active acid anion. wikipedia.org

The primary function of these modifications is to improve the delivery of the active compound to its target site within the plant.

Design and Synthesis of Novel Analogs

The foundational structure of this compound serves as a template for the development of new chemical entities. The design of these novel analogs is a systematic process involving the modification of various parts of the molecule, including the phenoxy ring, the carboxylic acid head, and the hydrophobic tail. Synthetic strategies are often multi-step processes beginning with commercially available precursors. For instance, analogs can be prepared by reacting substituted phenols, like 4-chlorophenol (B41353), with appropriate alkyl halides or by modifying the carboxylic acid group through esterification or amidation. researchgate.netnih.gov These synthetic endeavors are guided by the dual objectives of probing the chemical space around the parent molecule and engineering compounds with tailored interactions at the biochemical level.

Exploration of Fibrate-Related Chemical Space

The concept of "chemical space" refers to the vast, multi-dimensional realm of all possible molecules. nih.gov Exploring the chemical space around the fibrate scaffold is a key strategy for discovering novel compounds with potentially enhanced or new biological activities. nih.govunm.edu This exploration is not random but is guided by established medicinal chemistry principles such as bioisosteric replacement, hybridization, and the incorporation of diverse structural motifs.

One prominent strategy involves bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties. A notable example is the replacement of the chlorine atom on the phenoxy ring with a trimethylsilyl (B98337) group to create a "silafibrate". nih.gov This modification is intended to increase lipophilicity and potentially alter metabolic stability and pharmacological potency. nih.gov The synthesis of such silicon-containing analogs represents a deliberate expansion into a new region of the fibrate chemical space. nih.gov

Table 1: Example of Bioisosteric Replacement in the Fibrate Scaffold

| Compound | Parent Structure (Chloro-Fibrate) | Analog Structure (Silafibrate) | Rationale for Modification |

| Description | Features a chlorine atom at the para-position of the phenoxy ring. | The chlorine atom is replaced by a trimethylsilyl (-Si(CH₃)₃) group. nih.gov | To improve pharmacological potency, modify selectivity, or alter metabolic rate through increased lipophilicity. nih.gov |

Another approach to expanding chemical space is through the creation of hybrid molecules. This involves covalently linking the fibrate pharmacophore to another distinct, biologically active molecule to create a single chemical entity with the potential for dual activity. Researchers have successfully synthesized conjugates of fibrates, such as clofibric acid, with BAR502, a bile acid analog. nih.gov This strategy aims to combine the distinct mechanisms of action of both parent molecules into a novel compound. The synthesis is typically achieved through condensation reactions, for example, coupling the carboxylic acid of the fibrate with a hydroxyl group on the partner molecule. nih.gov

Rational Design Strategies for Targeted Biochemical Interactions

Rational design involves creating molecules with a specific biological target in mind, leveraging knowledge of the target's structure and function. For fibrates, the discovery of their interaction with Peroxisome Proliferator-Activated Receptors (PPARs) has enabled a more targeted and rational approach to analog design. nih.govresearchgate.net Modifications are strategically planned to optimize interactions within the ligand-binding pocket of these receptors.

A key rational design strategy is the structural modification of the molecule's core to introduce new functional groups capable of forming specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. In one such study, researchers synthesized a series of clofibrate (B1669205) analogs by modifying the acyl chain. researchgate.net Specifically, ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates were synthesized from 3-oxoalkanoates, which were then reduced to afford the corresponding 2-(4-chlorophenoxy)-3-hydroxyalkanoates. researchgate.net This introduced keto and hydroxyl groups intended to probe the binding pocket for new interactions. While these particular analogs did not show significant PPAR activation, the findings provided critical negative SAR data, illustrating that these specific structural changes led to a loss of activity and helping to define the structural requirements for receptor activation. researchgate.net

Table 2: Acyl Chain Modifications of a Fibrate Analog and Biological Activity

| Compound Series | R¹ Group | Modification | Reported PPARα Activation |

| Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | -CH₃, -C₂H₅, -C₃H₇, etc. | Introduction of a keto group at the 3-position. researchgate.net | No noticeable activation at tested concentrations. researchgate.net |

| Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates | -CH₃, -C₂H₅, -C₃H₇, etc. | Reduction of the keto group to a hydroxyl group. researchgate.net | No noticeable activation at tested concentrations. researchgate.net |

Structure-based design, a cornerstone of rational drug development, aims to create ligands that fit precisely into the binding site of a biological target. nih.govresearchgate.net The typical fibrate structure, comprising a carboxylic acid head, a hydrophobic tail, and one or more aromatic rings, is well-suited for interaction with the Y-shaped ligand-binding pocket of PPARα. researchgate.net Rational design strategies focus on modifying these key components to enhance binding affinity and agonist activity. For example, altering the length and bulk of the hydrophobic tail or changing the substitution pattern on the aromatic ring can significantly influence how the molecule docks with the receptor and its subsequent biological effect. researchgate.netresearchgate.net These targeted modifications are essential for developing next-generation compounds with refined activity profiles.

Environmental Occurrence, Fate, and Degradation Pathways

Environmental Presence and Distribution

Detection in Aqueous Environments

No data are currently available on the detection of 2-(4-Chlorophenoxy)-3-methylbutanoic acid in various aqueous environments such as surface water, groundwater, or drinking water.

Occurrence and Removal Efficiency in Wastewater Treatment Plants

There is no available information detailing the occurrence of this compound in wastewater influents or its removal efficiency in conventional or advanced wastewater treatment plants.

Abiotic Degradation Processes

Photodegradation Mechanisms under UV Irradiation

Specific studies on the photodegradation of this compound under UV irradiation have not been identified in the current body of scientific literature. Therefore, its photodegradation mechanisms remain unknown.

Role of Hydroxyl Radicals in Degradation Kinetics

The role of hydroxyl radicals in the degradation kinetics of this compound has not been investigated.

Quantum Yields and Reaction Rate Constants

Quantum yields and reaction rate constants for the photodegradation of this compound are not available.

Further research is required to elucidate the environmental footprint of this specific chemical compound.

Oxidative Degradation in Aqueous Solutions (e.g., UV/H₂O₂ Systems)

The degradation of this compound in aqueous environments can be effectively achieved through advanced oxidation processes (AOPs), such as the UV/H₂O₂ system. This process is not reliant on direct photolysis but rather on the generation of highly reactive and non-selective hydroxyl radicals (•OH). When hydrogen peroxide (H₂O₂) is exposed to ultraviolet (UV) light, typically at a wavelength of 254 nm, it undergoes homolytic cleavage to produce these radicals. researchgate.netmdpi.comnih.gov

The hydroxyl radicals are powerful oxidizing agents that can initiate the degradation of robust organic molecules like this compound. The primary mechanisms of attack by •OH radicals on the target molecule are expected to involve:

Hydroxylation of the aromatic ring: The addition of an •OH radical to the 4-chlorophenoxy group, leading to the formation of hydroxylated intermediates.

Cleavage of the ether bond: An attack on the ether linkage connecting the aromatic ring to the aliphatic side chain.

Hydrogen abstraction: The removal of a hydrogen atom from the aliphatic 3-methylbutanoic acid side chain.

The efficiency of the UV/H₂O₂ process is influenced by several factors, including the initial concentration of the pollutant, the dosage of hydrogen peroxide, the intensity of UV radiation, the pH of the solution, and the presence of scavenging species in the water matrix, such as carbonate and bicarbonate ions. nih.gov Studies on structurally similar phenoxy herbicides have demonstrated that UV/H₂O₂ systems can achieve significantly higher degradation rates compared to UV irradiation alone, underscoring the critical role of hydroxyl radicals in the oxidation process. researchgate.netnih.gov

Identification of Degradation Intermediates and By-products

The degradation of this compound via oxidative processes like UV/H₂O₂ is expected to produce a series of intermediate compounds before eventual mineralization. Based on the degradation pathways of analogous chlorophenoxy herbicides, the following sections outline the likely by-products. nih.govnih.gov

The carboxylic acid moiety of the 3-methylbutanoic acid side chain is a potential site for oxidative attack. The reaction with hydroxyl radicals can lead to decarboxylation, releasing carbon dioxide and forming a transient radical species. While direct evidence for this specific molecule is scarce, the process of decarboxylation is a known pathway in the oxidation of carboxylic acids. yuntsg.com This step would result in the formation of chlorinated hydrocarbon intermediates.

A primary and critical step in the degradation pathway is the cleavage of the ether bond. This reaction yields two main fragments: the aromatic portion and the aliphatic side chain. For this compound, this cleavage is predicted to form 4-chlorophenol (B41353).

Further oxidation of 4-chlorophenol by hydroxyl radicals typically proceeds through hydroxylation of the aromatic ring. This leads to the formation of chlorinated catechols, such as 4-chlorocatechol (B124253). These hydroxylated aromatic species are key intermediates that precede the opening of the aromatic ring. nih.gov The accumulation of such intermediates is a common feature in the degradation of chlorophenoxy compounds. researchgate.netnih.gov

| Compound Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 4-Chlorophenol | C₆H₅ClO | Cleavage of the ether linkage from the parent compound. |

| 4-Chlorocatechol | C₆H₅ClO₂ | Hydroxylation of the 4-chlorophenol intermediate. |

Following the formation of hydroxylated aromatic intermediates like 4-chlorocatechol, the structural integrity of the benzene (B151609) ring is compromised, making it susceptible to cleavage by further attack from hydroxyl radicals. This ring-opening step is crucial for complete degradation. The process transforms the cyclic aromatic structure into aliphatic compounds. For related compounds like 2,4-D, ring cleavage of dichlorocatechol leads to the formation of chlorinated muconic acids. nih.gov A similar pathway for 4-chlorocatechol would result in short-chain carboxylic acids and other aliphatic molecules, which are generally more biodegradable and less toxic than their aromatic precursors. nih.gov

Extent of Mineralization and Dechlorination

The ultimate goal of oxidative degradation processes is the complete mineralization of the organic pollutant. Mineralization is the conversion of the organic carbon in the this compound molecule into carbon dioxide (CO₂) and water (H₂O). Concurrently, the chlorine atom is released as an inorganic chloride ion (Cl⁻), a process known as dechlorination.

| Process | Description | End Products |

|---|---|---|

| Dechlorination | Removal of the chlorine atom from the aromatic ring. | Inorganic Chloride Ions (Cl⁻) |

| Mineralization | Complete conversion of the organic molecule to inorganic substances. | Carbon Dioxide (CO₂), Water (H₂O), and Inorganic Ions |

Biotic Degradation Considerations

The biotic degradation of chlorophenoxy herbicides by microorganisms is a significant environmental attenuation process. The ability of microbial communities to break down this compound would likely follow pathways similar to those established for widely studied herbicides like 2,4-D and MCPA. nih.govaloki.hu

The typical microbial degradation pathway involves several key enzymatic steps:

Ether Cleavage: The initial step is catalyzed by enzymes such as α-ketoglutarate-dependent dioxygenases, which cleave the ether bond to release 4-chlorophenol and 3-methylbutanoic acid. nih.govnih.gov

Hydroxylation: The resulting 4-chlorophenol is then hydroxylated by hydroxylases to form 4-chlorocatechol. nih.gov

Ring Cleavage: The aromatic ring of 4-chlorocatechol is subsequently cleaved by dioxygenase enzymes. This is a critical step that funnels the breakdown products into central metabolic pathways. nih.govepa.gov

Further Degradation: The resulting aliphatic intermediates are further processed and eventually enter the tricarboxylic acid (TCA) cycle, leading to mineralization. nih.gov

The biodegradability of this compound in soil and water would depend on the presence of microorganisms possessing the specific catabolic genes required for these transformations. The structure of the 3-methylbutanoic acid side chain, being more complex than the acetic acid side chain of 2,4-D, may influence the rate and efficiency of the initial enzymatic attack. While some microbes can completely mineralize these compounds, others may only achieve partial transformation, potentially leading to the accumulation of intermediates like 4-chlorophenol. researchgate.netnih.govresearchgate.net

Potential for Microbial Transformation in Environmental Systems

The persistence of phenoxyalkanoic acid herbicides in the environment is largely dictated by the activity of soil and aquatic microorganisms. Microbial transformation is a primary mechanism for the degradation of these compounds. For instance, the biodegradation of 2,4-D has been extensively studied in various microbial species, which are capable of utilizing it as a sole source of carbon and energy. nih.gov The degradation process is often initiated by the cleavage of the ether bond, a critical step in the breakdown of the molecule. nih.gov

Given the structural similarities, it is highly probable that this compound is also susceptible to microbial degradation. The process would likely be initiated by microbial enzymes that target the ether linkage connecting the chlorophenoxy ring to the butanoic acid side chain. The rate and extent of this transformation would be influenced by a variety of environmental factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community.

Table 1: Key Factors Influencing Microbial Transformation of Phenoxyalkanoic Acids

| Factor | Influence on Degradation |

| Microbial Population | Presence of specific microbial species with appropriate enzymatic machinery is crucial. |

| Soil Type | Organic matter content and clay composition can affect bioavailability. |

| pH | Optimal pH ranges exist for microbial enzymatic activity. |

| Temperature | Degradation rates generally increase with temperature up to an optimal point. |

| Moisture | Adequate moisture is necessary for microbial activity. |

| Oxygen Availability | Aerobic conditions are generally more favorable for the initial cleavage of the ether bond. |

Environmental Impact of Degradation Products

The environmental impact of a herbicide extends beyond the parent compound to its various degradation products. The breakdown of phenoxyalkanoic acids can result in the formation of intermediate compounds that may also have ecological effects.

Ecotoxicity Assessment of By-products on Aquatic Organisms

A primary degradation product anticipated from the microbial transformation of this compound is 4-chlorophenol . This is based on the known degradation pathways of analogous compounds like 2,4-D, where the cleavage of the ether bond releases the corresponding chlorophenol. nih.gov

The ecotoxicity of chlorophenols is a significant concern. Studies on related herbicides have shown that their degradation can lead to the formation of toxic by-products. For example, the degradation of 2,4-D can produce 2,4-dichlorophenol, which exhibits toxicity to various aquatic organisms. researchgate.net Similarly, MCPA and its by-products can have adverse effects on non-target aquatic plants and other organisms. nih.gov

The potential ecotoxicity of 4-chlorophenol and other potential by-products of this compound to aquatic life warrants careful consideration. The table below summarizes the potential ecotoxicological effects based on data for analogous compounds.

Table 2: Potential Ecotoxicity of Degradation By-products on Aquatic Organisms

| By-product | Potential Effects on Aquatic Organisms |

| 4-Chlorophenol | Can be toxic to fish, invertebrates, and algae, potentially affecting growth, reproduction, and survival. |

| Other Intermediates | Depending on their structure, other breakdown products could also exhibit varying degrees of toxicity. |

Photosensitization Properties in Environmental Contaminant Degradation

Photosensitization is a process where a molecule absorbs light and then transfers the energy to another molecule, often leading to the degradation of the recipient molecule. Some organic compounds can act as photosensitizers, contributing to the breakdown of other environmental contaminants.

Currently, there is no available scientific literature that specifically investigates the photosensitization properties of this compound. Research in this area for phenoxyalkanoic acids in general is not extensive. While some classes of organic molecules, such as phenothiazines, are known to be potent photosensitizers, this property has not been a significant focus of research for phenoxy herbicides. nih.gov Therefore, the potential for this compound to act as a photosensitizer in the degradation of other environmental contaminants remains an area for future investigation.

Analytical Chemistry for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for isolating 2-(4-Chlorophenoxy)-3-methylbutanoic acid from reaction mixtures, environmental samples, or biological matrices. The choice of technique is dictated by the sample complexity and the analytical objective, whether it is quantitative analysis or purification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. Given the compound's chirality, resulting from the stereocenter at the second carbon of the butanoic acid chain, both reversed-phase and chiral HPLC methods are applicable.

Reversed-phase HPLC (RP-HPLC) is commonly used for quantification and purity assessment. A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. pensoft.netresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple mixtures. pensoft.netresearchgate.net Detection is typically achieved using a UV/VIS detector, as the chlorophenoxy group contains a chromophore that absorbs UV light. pensoft.netresearchgate.net

For the separation of its enantiomers, chiral HPLC is necessary. This can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are widely used for their broad enantioselectivity. chromatographyonline.comlcms.cz The separation mechanism on these columns is complex, involving multiple interactions such as hydrogen bonding, dipole-dipole, and steric interactions that differ between the two enantiomers, allowing for their resolution. chromatographyonline.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical for achieving optimal separation. chromatographyonline.com

Table 1: Example HPLC Method Parameters

| Parameter | Reversed-Phase HPLC pensoft.netresearchgate.net | Chiral HPLC chromatographyonline.com |

|---|---|---|

| Column | C18 (e.g., 150x4.6 mm, 5 µm) | Polysaccharide or Macrocyclic Glycopeptide-based CSP |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | Varies (e.g., Heptane/Isopropanol for Normal Phase; Aqueous buffer/Acetonitrile for Reversed Phase) |

| Elution Mode | Isocratic | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Column Temp. | 30 °C | Ambient or Controlled |

| Detection | UV/VIS (e.g., 225 nm) | UV/VIS |

The development of a reliable analytical assay requires validation to ensure its performance is suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). pensoft.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest, without interference from impurities, degradation products, or matrix components. pensoft.net

Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range. It is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, often ≥ 0.999. mdpi.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day), with results expressed as the relative standard deviation (%RSD). mdpi.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Table 2: Typical Validation Parameters for an HPLC Assay

| Parameter | Typical Acceptance Criteria | Example Finding mdpi.com |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |

| Intra-day Precision (%RSD) | ≤ 2% | ≤ 6.28% |

| Inter-day Precision (%RSD) | ≤ 2% | ≤ 5.21% |

| Accuracy (Recovery) | 98.0% - 102.0% | 95.7% - 104.9% |

| LOD | Signal-to-Noise ratio of 3:1 | < 0.04 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | < 0.12 µg/mL |

Spectroscopic Identification and Characterization

While chromatography separates the compound, spectroscopy is required for its definitive identification and structural elucidation. Mass spectrometry provides information on molecular weight and fragmentation, while NMR spectroscopy reveals the detailed atomic connectivity.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₁H₁₃ClO₃, Monoisotopic Mass: 228.0553 Da), MS can confirm the molecular weight and provide structural clues through fragmentation analysis. uni.lu

Under typical soft ionization techniques like electrospray ionization (ESI), the compound can be observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, as well as adducts with salts like sodium ([M+Na]⁺). uni.lu The fragmentation pattern in MS/MS experiments can be predicted based on the structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂), while the ether linkage may also cleave. The presence of chlorine provides a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) that helps in identifying chlorine-containing fragments.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct Type | Chemical Formula | Predicted m/z uni.lu |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₄ClO₃]⁺ | 229.0626 |

| [M+Na]⁺ | [C₁₁H₁₃ClNaO₃]⁺ | 251.0445 |

| [M-H]⁻ | [C₁₁H₁₂ClO₃]⁻ | 227.0480 |

For the analysis of complex mixtures, such as those encountered during synthesis development or degradation studies, coupling liquid chromatography with high-resolution mass spectrometry like Quadrupole-Time-of-Flight (QTOF) is highly effective. frontiersin.org LC-ESI-QTOF-MS provides both chromatographic separation and high-accuracy mass measurements. frontiersin.org

This technique is particularly valuable for identifying and profiling reaction intermediates or degradation products. The high mass accuracy of a TOF analyzer allows for the determination of the elemental composition of unknown peaks, which is crucial for proposing their structures. frontiersin.org By comparing the mass spectra and fragmentation patterns of different peaks, structurally related compounds can be identified, providing insights into reaction pathways or degradation mechanisms. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular structure.

For this compound, the standard set of experiments would include:

¹H NMR: Provides information about the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (revealing adjacent protons).

¹³C NMR: Shows the number of different carbon environments in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish the connectivity of the proton spin systems, for example, within the 3-methylbutanoic acid fragment. wesleyan.educore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons. wesleyan.educore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule, such as linking the proton at C2 of the butanoic acid chain to the carbons of the chlorophenoxy ring via the ether oxygen, and to the carbonyl carbon (C1). wesleyan.educore.ac.uk

By systematically analyzing the data from these experiments, the complete structure of this compound can be unequivocally confirmed. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-chloro-2-methylphenoxy)propanoic acid |

| Acetonitrile |

| Carbon dioxide |

| Chlorine |

| Isopropanol |

| Heptane |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its constituent bonds. The key functional groups—carboxylic acid, ether, aromatic ring, and the carbon-chlorine bond—each absorb infrared radiation at characteristic wavenumbers.

The carboxylic acid group is identifiable by two distinct absorptions: a very broad O-H stretching band, typically found between 3300 and 2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band, which appears in the 1760-1690 cm⁻¹ region. libretexts.org The ether linkage (Ar-O-C) gives rise to C-O stretching vibrations, usually in the 1320-1210 cm⁻¹ range. libretexts.org

The presence of the aromatic (benzene) ring is confirmed by several absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C-C in-ring stretching vibrations at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org Furthermore, the substitution pattern on the aromatic ring can be inferred from the C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region. libretexts.org The carbon-chlorine (C-Cl) bond produces a stretching absorption in the fingerprint region, typically between 850 and 750 cm⁻¹. uniroma1.it The aliphatic C-H bonds of the methyl and methine groups in the butanoic acid chain exhibit strong stretching absorptions in the 2960-2850 cm⁻¹ range. openstax.org

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300–2500 | O–H Stretch | Carboxylic Acid | Strong, Broad |

| 3100–3000 | C–H Stretch | Aromatic | Medium |

| 2960–2850 | C–H Stretch | Alkyl (CH₃, CH) | Strong |

| 1760–1690 | C=O Stretch | Carboxylic Acid | Strong |

| 1600–1585 | C–C Stretch (in-ring) | Aromatic | Medium |

| 1500–1400 | C–C Stretch (in-ring) | Aromatic | Medium |

| 1320–1210 | C–O Stretch | Aryl Ether & Acid | Strong |

| 900-675 | C-H Bend (out-of-plane) | Aromatic | Strong |

| 850-750 | C-Cl Stretch | Aryl Halide | Strong |

Data compiled from general spectroscopic tables. libretexts.orguniroma1.it

Advanced Detection and Quantification Strategies

Modern analytical chemistry provides highly sensitive and selective methods for the detection and quantification of compounds like this compound, even at very low concentrations.

Trace Level Analysis in Environmental and Biological Matrices

The monitoring of phenoxyacetic acid herbicides in environmental samples such as water and soil, as well as in biological matrices like urine and plasma, is crucial due to their widespread use. econference.ioepa.gov These analyses often require methods capable of detecting the compound at trace levels, typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. econference.io

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used. epa.gov For enhanced sensitivity and selectivity, these are frequently coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). econference.ionih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method as it often allows for direct injection of sample extracts without the need for derivatization, which is common in GC-based methods. econference.io The use of Multiple Reaction Monitoring (MRM) mode in MS/MS provides highly selective identification and quantification, minimizing interferences from the complex sample matrix. econference.io

Sample preparation is a critical step to isolate the analyte from interfering substances. Solid-phase extraction (SPE) is a common technique used to clean up and concentrate the analyte from water or biological fluid samples before analysis. cdc.govmdpi.com For soil samples, solvent extraction followed by cleanup is typically performed. econference.io Validation of these methods according to established guidelines is essential to ensure accuracy and reliability, with key parameters including the limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.gov For phenoxyacetic acid herbicides in groundwater, a validated ultra-high performance liquid chromatography (UHPLC)-MS/MS method has achieved LODs ranging from 0.00008 to 0.0047 µg·L⁻¹. nih.gov

Table 2: Example Performance Data for Trace Analysis of Phenoxy Herbicides

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

|---|---|---|---|---|

| LC-MS/MS | Groundwater | 0.00008–0.0047 µg/L | Not Specified | 71–118 |

| LC-MS/MS | Water & Soil | Sub-ppb levels | Lower ppb levels | Not Specified |

Data from studies on various phenoxyacetic acid herbicides. econference.ionih.gov

Impurity Profiling and Reference Standard Establishment

The chemical purity of any compound used in research or as a reference material is paramount. Impurity profiling is the process of identifying and quantifying all the impurities present in a substance. nih.gov For this compound, impurities can arise from the synthesis process, including unreacted starting materials, by-products from side reactions, or degradation products formed during storage. nih.gov

Common impurities could include unreacted 4-chlorophenol (B41353) or by-products resulting from alternative reaction pathways during synthesis. sci-hub.se The identification of these impurities is typically achieved using hyphenated techniques like LC-MS, GC-MS, and LC-NMR, which provide both separation and structural information. nih.gov

The establishment of a highly purified and well-characterized reference standard is essential for accurate analytical measurements. A reference standard serves as a benchmark for confirming the identity and determining the concentration of the analyte in unknown samples. Organizations like AccuStandard and Sigma-Aldrich provide certified reference materials (CRMs) for various pesticides and herbicides, ensuring traceability and quality for analytical laboratories. accustandard.com The process of establishing a reference standard involves rigorous purification and characterization using multiple analytical techniques to confirm its structure and assess its purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorophenoxy)-3-methylbutanoic acid with high purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 4-chlorophenol with 3-methylbutanoyl chloride, followed by hydrolysis of the intermediate ester. Purification is achieved through recrystallization using ethanol/water mixtures or silica-gel column chromatography (hexane:ethyl acetate gradients). Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to commercial standards of structurally related phenoxy acids .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the phenoxy group (δ 6.8–7.3 ppm for aromatic protons) and methyl branching (δ 1.2–1.5 ppm for CH).

- FT-IR : Confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm, C=O stretch ~1700 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion [M-H] at m/z 228.0421 (calculated for CHClO). Cross-reference with the NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can experimental designs assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Biotic Degradation : Use rapid sand filter models (e.g., 0.8–1.2 mm quartz sand, 10.5 min residence time) to simulate microbial breakdown. Monitor degradation via LC-MS/MS, quantifying intermediates like 4-chlorophenol .

- Abiotic Hydrolysis : Expose the compound to pH 3–9 buffers at 25–50°C. Analyze kinetics using UV-Vis spectroscopy and compare half-lives to structurally similar acids (e.g., clofibric acid) .

Q. What strategies address contradictions in reported metabolic half-lives of this compound across in vitro models?

- Methodological Answer :

- Standardized Conditions : Use liver microsomes from a single species (e.g., rat) and control for enzyme activity (CYP450 isoform-specific inhibitors).

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolites via LC-HRMS. This eliminates interference from matrix effects in biological samples .

Q. How can enantiomeric separation be achieved if this compound exhibits chirality?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA-3 column with a mobile phase of n-hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Detect enantiomers via polarimetry or circular dichroism.

- Derivatization : Convert the acid to diastereomeric esters (e.g., with (R)- or (S)-α-methylbenzylamine) for separation on reverse-phase columns .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the acid dissociation constant (pKa) of this compound?

- Methodological Answer :

- Potentiometric Titration : Perform titrations in 0.1 M KCl at 25°C to minimize ionic strength effects. Compare results to computational predictions (e.g., ACD/Labs pKa DB).

- UV-pH Profiling : Measure absorbance shifts at 220–300 nm across pH 2–12. Use the Henderson-Hasselbalch equation to calculate pKa, ensuring consistency with structurally analogous compounds like 4-CPA (pKa ~3.2) .

Safety and Handling Considerations

Q. What protocols ensure safe laboratory handling of this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation, as recommended for similar phenoxy acids .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Refer to GHS hazard codes (e.g., H315 for skin irritation) from safety data sheets of analogous chlorophenoxy compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.